Acetamide, N-(4-((6-(4-(1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Acetamide, N-(4-((6-(4-(1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
AMG-628 is a potent, ATP-competitive inhibitor of Raf kinases. It displays selectivity for Raf kinases over a panel of 150 other kinases and it inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.
Brand Name:
Vulcanchem
CAS No.:
862269-73-6
VCID:
VC0518433
InChI:
InChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33)
SMILES:
CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C
Molecular Formula:
C25H25FN6O2S
Molecular Weight:
492.6 g/mol
Acetamide, N-(4-((6-(4-(1-(4-fluorophenyl)ethyl)-1-piperazinyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
CAS No.: 862269-73-6
Cat. No.: VC0518433
Molecular Formula: C25H25FN6O2S
Molecular Weight: 492.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AMG-628 is a potent, ATP-competitive inhibitor of Raf kinases. It displays selectivity for Raf kinases over a panel of 150 other kinases and it inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation. |
|---|---|
| CAS No. | 862269-73-6 |
| Molecular Formula | C25H25FN6O2S |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | N-[4-[6-[4-[1-(4-fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33) |
| Standard InChI Key | QUHZTEMPQQZPNB-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C |
| Appearance | Solid powder |
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